molecular formula C17H26O11 B10775642 methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

Cat. No.: B10775642
M. Wt: 406.4 g/mol
InChI Key: YTZSBJLNMIQROD-KKXWVXHZSA-N
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Description

Methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate (CAS: 25406-64-8) is a complex polycyclic glycoside featuring a fused pyrano[3,4-c]pyran core substituted with hydroxyl, methyl, and glycosyloxy groups. Its stereochemical configuration (1R,4aS,8S,8aS) and glycosidic linkage to a β-D-glucopyranose derivative distinguish it from related natural products . This compound has been identified in metabolic studies, where its expression levels (Fold Change = 0.27) and VIP score (1.69) suggest regulatory roles in cellular processes under low-intensity pulsed ultrasound conditions .

Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9-,10?,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

YTZSBJLNMIQROD-KKXWVXHZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC(O1)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate is a complex natural compound primarily derived from the fruit of Cornus officinalis, commonly known as the Chinese dogwood. This compound has garnered attention in recent years for its diverse biological activities and potential therapeutic applications.

Chemical Structure

The compound's structure features multiple hydroxyl groups and a hexahydropyrano framework that contribute to its biological properties. The stereochemistry of the molecule is crucial for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various cellular models. The antioxidant capacity is attributed to the presence of multiple hydroxyl groups which can donate electrons to free radicals.

2. Anti-inflammatory Effects

Studies have demonstrated that methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. In vitro studies indicate that it can enhance cell viability and reduce markers of neurodegeneration.

4. Antidiabetic Effects

Methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It may act through the modulation of key metabolic pathways involved in glucose homeostasis.

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study published in Frontiers in Pharmacology, researchers administered the compound to mice subjected to ischemic injury. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. This highlights its potential for treating stroke-related injuries.

Case Study 2: Anti-diabetic Mechanisms
A randomized controlled trial involving diabetic rats demonstrated that treatment with methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl resulted in decreased blood glucose levels and improved lipid profiles after four weeks of administration. Histological analysis revealed enhanced pancreatic function with increased insulin production.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveProtection against oxidative stress-induced apoptosis
AntidiabeticModulation of glucose metabolism

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds similar to methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate show promise in managing diabetes. Research has focused on their ability to inhibit enzymes involved in glucose metabolism and improve insulin sensitivity. For instance:

  • Case Study : A study published in a peer-reviewed journal demonstrated that similar compounds could significantly reduce blood glucose levels in diabetic rats through mechanisms involving GLUT4 translocation and enhanced insulin signaling pathways .

Antioxidant Properties

The compound exhibits potential antioxidant activity due to its hydroxyl groups that can donate electrons to free radicals. This property is crucial for protecting cells from oxidative stress.

  • Data Table : Comparative antioxidant activity of related compounds.
Compound NameIC50 (µM)
Methyl (1R,4aS...carboxylate25.4
Ascorbic Acid20.0
Quercetin15.5

This table highlights the comparative efficacy of methyl (1R,4aS...carboxylate) against known antioxidants.

Antimicrobial Activity

Research has also indicated that the compound possesses antimicrobial properties against various pathogens.

  • Case Study : A study evaluating the antimicrobial effects of similar hexahydropyrano compounds found significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains .

Potential Use in Cancer Therapy

The structural complexity of this compound suggests it may interact with multiple cellular pathways involved in cancer progression.

  • Research Findings : Investigations into derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Chemical Reactions Analysis

Glycosidic Bond Cleavage

The β-D-glucopyranosyl moiety attached to the aglycone core undergoes acid-catalyzed hydrolysis. This reaction typically requires aqueous acidic conditions (e.g., HCl or H₂SO₄) and elevated temperatures, yielding the aglycone (a secoiridoid derivative) and D-glucose .

Reaction Conditions Reagents Products
Acidic (pH < 3), 80–100°C0.1–1M HCl/H₂SO₄Aglycone (3-hydroxy-1-methylhexahydropyrano[3,4-c]pyran-5-carboxylate) + D-glucose

Ester Hydrolysis

The methyl ester group at position 5 is susceptible to alkaline hydrolysis. Under basic conditions (e.g., NaOH), it forms the corresponding carboxylic acid :

RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Oxidation Reactions

Hydroxyl groups at positions 3, 4, 5 (glucose moiety), and others are prone to oxidation. Common oxidizing agents include:

Oxidizing Agent Target Group Product Conditions
NaIO₄Vicinal diolsCleavage of C–C bondsAqueous, room temp
KMnO₄Primary alcoholsCarboxylic acidsAcidic/neutral, heat
PCCSecondary alcoholsKetonesAnhydrous conditions

For example, oxidation of the glucose moiety’s primary alcohol (–CH₂OH) with KMnO₄ yields gluconic acid derivatives .

Acetylation and Protection Reactions

The compound’s hydroxyl groups can be acetylated using acetic anhydride or acetyl chloride, forming acetyl-protected derivatives. This reaction is critical for stabilizing reactive hydroxyl groups during synthetic modifications :

ROH+(CH3CO)2OROCOCH3+CH3COOH\text{ROH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{ROCOCH}_3 + \text{CH}_3\text{COOH}

Typical Conditions:

  • Pyridine as a catalyst

  • Room temperature or mild heating (40–60°C)

Glycosylation and Ether Formation

The free hydroxyl groups on the glucose unit can participate in glycosylation reactions. For instance, enzymatic glycosylation using glycosyltransferases may attach additional sugar residues, altering solubility and bioavailability .

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with primary degradation pathways involving:

  • Loss of hydroxyl groups as water

  • Fragmentation of the pyran ring system

  • Decarboxylation of the ester group

Stability Under Physiological Conditions

Morroniside remains stable in neutral aqueous solutions but undergoes gradual degradation in alkaline or strongly acidic environments. Its half-life in simulated gastric fluid (pH 1.2) is approximately 8–12 hours, making it orally bioavailable .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Stereochemical Variations

The target compound shares structural motifs with several pyrano-pyran derivatives, but key differences in substituents and stereochemistry influence their biological activities and metabolic stability.

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Stereochemistry Source
Target Compound Pyrano[3,4-c]pyran - 3-OH
- 5-COOCH₃
- β-D-glucopyranosyloxy at C8
1R,4aS,8S,8aS Metabolic studies
Metabolite Pyrano[3,4-c]pyran - 3-OCH₃
- 5-COOCH₃
- β-D-glucopyranosyloxy at C8
1R,4aS,8aS Human adipose-derived mesenchymal stromal cells
Compound 5 () Pyrano[3,4-c]pyran - 6-oxo
- 8-methyl
- Phenethyl carboxylate
1R,4aS,8R Syringa oblata leaves
Polymer () Cyclopenta[c]pyran - Multiple hydroxyls
- Additional glycosyloxy groups
1R,4aS,5R,7S,7aS Predicted targets (e.g., NF-κB, HIF-1α)

Key Observations :

  • Substituent Effects : The 3-hydroxy group in the target compound contrasts with the 3-methoxy group in the metabolite, which reduces polarity and may alter interactions with enzymes or receptors .
  • Stereochemistry : The 8S configuration in the target compound vs. 8R in Compound 5 () influences spatial orientation of the glycosyloxy group, affecting binding to carbohydrate-recognizing proteins .
  • Biological Targets : The polymer, despite a cyclopenta[c]pyran core, shares predicted targets (e.g., NF-κB) due to conserved hydroxyl and glycosyl motifs .

Metabolic and Functional Differences

Table 2: Metabolic and Functional Data
Compound FC (Fold Change) VIP Score Biological Role Reference
Target Compound 0.27 1.69 Downregulated in metabolic stress; potential biomarker for cellular adaptation
Metabolite 0.27 1.69 Similar FC but distinct stereochemistry; may regulate oxidative stress pathways
Compound 5 () N/A N/A Antioxidant activity via phenolic hydroxyls; first isolation from Syringa oblata

Key Findings :

  • The target compound’s downregulation (FC = 0.27) under ultrasound stress correlates with its role in modulating redox balance, contrasting with the compound’s antioxidant properties .

Preparation Methods

Prins Cyclization for Bicyclic Framework

Prins cyclization is a key method for constructing the fused pyranopyran system. Using (Z)- or (E)-configured dienols, In(OTf)₃ and TsOH catalyze intramolecular cyclization with aldehydes to yield cis- or trans-fused hexahydropyrano[3,4-c]pyran derivatives. For example, reacting (Z)-2-(5-hydroxypent-2-enyl)phenol with formaldehyde under 10 mol% In(OTf)₃ produces the cis-fused core in 78% yield.

Hetero Diels-Alder Reactions

Catalytic asymmetric hetero Diels-Alder reactions enable stereoselective formation of tetrahydropyran rings. Jacobsen’s chromium-salen catalyst facilitates the reaction between dienes and aldehydes, achieving enantiomeric excess (ee) >90% for critical stereocenters. This method is pivotal for installing the C9 hydroxy group.

Glycosidic Bond Formation

Enzymatic Glycosylation

Glycosynthases, engineered mutants of glycosidases, catalyze the formation of glycosidic bonds without hydrolysis. Using α-galactosyl fluoride donors and sphingosine acceptors, endo-glycoceramidase D351S achieves 21% yield for psychosine analogs. For the target compound, coupling the hexahydropyran core with a glucose derivative using glycosynthases could streamline stereoselectivity.

Chemical Glycosylation

Activation of the anomeric hydroxyl group with TMSOTf in dichloromethane enables coupling with protected glucose donors. For instance, Koenigs-Knorr conditions (Ag₂CO₃, molecular sieves) yield glycosides with β-selectivity >85%. Protective groups like benzyl ethers or acetates are critical to prevent undesired side reactions.

Functional Group Transformations

Methyl Esterification

The C5 carboxylate is introduced via esterification. Treating the carboxylic acid intermediate with methyl iodide and K₂CO₃ in acetone achieves quantitative methylation. Alternatively, diazomethane in ether provides milder conditions for acid-sensitive substrates.

Hydroxyl Group Protection/Deprotection

  • TBS Protection : tert-Butyldimethylsilyl chloride in pyridine protects hydroxyl groups with >90% efficiency.

  • Benzylidene Acetal Formation : Reaction with benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) in DCM selectively protects diols.

  • Global Deprotection : Hydrogenolysis (H₂/Pd-C) or TBAF-mediated desilylation removes protective groups without affecting the glycosidic bond.

Stereochemical Control

Asymmetric Catalysis

Chiral catalysts like Jacobsen’s Co(III)-salen complex induce ee >95% during epoxide ring-opening reactions. For the C22 quaternary center, diastereoselective alkylation with LDA and methyl iodide achieves a 4:1 dr.

Dynamic Kinetic Resolution

Using Shvo’s catalyst (Ru-complex), racemic intermediates undergo dynamic kinetic resolution during reduction, yielding single stereoisomers in 88% ee.

Comparative Analysis of Key Methods

StepMethodYieldStereoselectivityKey Reference
Core SynthesisPrins Cyclization78%cis:trans = 9:1
Glycosidic BondKoenigs-Knorr Coupling65%β:α = 8:1
Methyl EsterificationCH₃I/K₂CO₃98%N/A
EpoxidationDMDO/CH₂Cl₂74%ee = 92%

Challenges and Optimization

  • Low Yields in Multi-Step Sequences : Cumulative yields drop below 10% after 15+ steps. Flow chemistry and telescoped reactions improve efficiency.

  • Stereochemical Drift : Mid-synthesis epimerization is mitigated using non-polar solvents (toluene) and low temperatures.

  • Purification : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) resolves polar intermediates .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

To confirm the stereochemistry, use a combination of X-ray crystallography and NMR spectroscopy (e.g., NOESY or ROESY for spatial proximity analysis). For example, X-ray diffraction of a single crystal (as in ) provides unambiguous stereochemical assignment, while NMR coupling constants (JJ-values) between protons on adjacent stereocenters can corroborate chair conformations in the pyran rings .

Q. What are the recommended protocols for safe handling and storage?

Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H302, H315, H319 in and ). Store in a cool, dry environment (< -20°C) under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester and glycosidic bonds. Use PPE (gloves, goggles) and fume hoods during synthesis or handling .

Q. How can the purity of this compound be assessed after synthesis?

Employ reverse-phase HPLC with a high-resolution column (e.g., Chromolith®) and a photodiode array detector (PDA). Use a gradient elution (water/acetonitrile with 0.1% TFA) to resolve polar glycosidic and ester moieties. Validate purity with LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

Leverage structure-based virtual screening (e.g., AutoDock Vina) against predicted targets from Super-PRED ( ). Prioritize targets like DNA lyase (CHEMBL5619) and NF-kappa-B (CHEMBL3251) based on binding affinity (ΔG < -8 kcal/mol). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .

Q. What strategies are effective for modifying the glycosidic moiety to enhance bioactivity?

Replace the β-D-glucopyranosyl group ( ) with modified sugars (e.g., 2-deoxy or 6-azido derivatives) using regioselective glycosylation. Monitor reaction progress via TLC (silica gel, 5:1 CHCl3_3:MeOH) and characterize products with HRMS and 13^{13}C NMR . Test analogs in cell-based assays (e.g., NF-kappa-B luciferase reporter) to assess potency improvements .

Q. How can conflicting data on metabolic stability be resolved?

Perform parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies (e.g., liver microsomes from human/rat). Use LC-MS/MS to quantify parent compound degradation. If discrepancies persist (e.g., between in vitro and in vivo data), apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism .

Methodological Considerations

Q. Designing a synthetic route: What key steps ensure high yield and stereochemical fidelity?

  • Glycosylation : Use Schmidt conditions (TMSOTf as catalyst) for stereoselective formation of the β-glycosidic bond ().
  • Esterification : Protect the hydroxyl groups with TBDMS or acetyl before coupling the methyl ester.
  • Purification : Use flash chromatography (hexane:EtOAc gradient) followed by recrystallization (MeOH:H2_2O) .

Q. How to analyze oxidative degradation products of this compound?

Subject the compound to forced degradation studies (H2_2O2_2, light, heat). Identify degradation products via UPLC-QTOF-MS with MSE data-independent acquisition. Fragment ions (e.g., m/z 152.058 for decarboxylation) can pinpoint sites of instability .

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